molecular formula C14H21N3O4 B1303635 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid CAS No. 904816-06-4

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid

Cat. No.: B1303635
CAS No.: 904816-06-4
M. Wt: 295.33 g/mol
InChI Key: ORFWQIGYRWNJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amino group attached via a propylamino linker

Scientific Research Applications

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action involves the use of a distinctive coupling reagent that enhances amide formation in the Boc-AAILs without the addition of base . This leads to the formation of dipeptides in satisfactory yields .

Safety and Hazards

While specific safety and hazards information for “2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid” is not available, it’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Future Directions

The future directions in the study of these compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These could then be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of tert-butoxycarbonyl-protected amino acids, which are then coupled with nicotinic acid derivatives. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and coupling strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The nicotinic acid moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: The Boc-protected amino group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinic acid moiety can yield pyridine derivatives, while reduction can lead to amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is unique due to its combination of a nicotinic acid core and a Boc-protected amino group. This structure allows it to serve as a versatile building block in organic synthesis and provides potential for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-9-5-8-16-11-10(12(18)19)6-4-7-15-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,16)(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWQIGYRWNJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378120
Record name 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-06-4
Record name 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.